molecular formula C11H18N5O12P3 B566472 Triglycerol stearate CAS No. 105437-03-4

Triglycerol stearate

Cat. No. B566472
CAS RN: 105437-03-4
M. Wt: 505.209
InChI Key: XKXKOCMUOOWGDP-HCWZZVAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triglycerol stearate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids . Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .


Synthesis Analysis

The synthesis of triglycerol stearate involves the esterification of glycerol with stearic acid . The selective synthesis of di- and triglycerol can be carried out over mesoporous solids and basic materials with yields over 80% .


Molecular Structure Analysis

In chemical terms, triacylglycerols consist of the trihydric alcohol glycerol esterified mainly with long-chain fatty acids . When the two primary hydroxyl groups are esterified with different fatty acids, the resulting triacylglycerol can display chiral asymmetry and thus be optically active .


Chemical Reactions Analysis

Triacylglycerols are chemically inert, highly hydrophobic, and have a high energy density . The synthesis of a triglyceride is another application of the ester synthesis reaction .


Physical And Chemical Properties Analysis

Triglycerides are non-polar, hydrophobic, insoluble in water, and soluble in organic solvents . They have a specific gravity less than water, therefore fats and oil float on water .

Scientific Research Applications

  • Absorption and Metabolism in Animals : Triglycerides containing stearate show varied absorbability in rats, influenced by the position of stearate on the glycerol molecule and the presence of dietary minerals like calcium and magnesium. This highlights the importance of fatty acid positioning in nutritional studies and food science (Mattson, Nolen, & Webb, 1979).

  • Biodegradation in Soil : Tristearin, as a model triglyceride, demonstrates significant biodegradation in soil, making it a relevant compound for studying the fate of fatty waste in environmental contexts (Hita et al., 1996).

  • Drug Delivery Systems : Lipid nanoparticles, including those made from solid triglycerides like tripalmitin, have been explored for oral delivery of hydrophilic macromolecules, indicating potential pharmaceutical applications (Garcia‐Fuentes, Torres, & Alonso, 2003).

  • Brain Triglyceride Metabolism : The metabolism of triglycerides in the brain, including those composed of stearate, is a topic of research in neurochemistry, with implications for understanding brain lipid metabolism (Rowe, 1969).

  • Confectionery Industry Applications : Ethyl stearate, a derivative of stearic acid, has been studied for its potential as an alternative to cocoa butter in the confectionery industry, with implications for food science and nutrition (Havriushenko & Gladkiy, 2020).

  • Biodiesel Synthesis : Zinc stearate-catalyzed transesterification of soybean oil into fatty acid methyl esters (FAME) and glycerol indicates the role of triglycerides in biodiesel production (Alvarez Serafini et al., 2018).

  • Aerated Food Product Stability : Triglycerol stearate has been studied for its impact on the stability of aerated food products, such as in the context of Ostwald ripening and gas diffusion, relevant to food engineering and technology (Dutta et al., 2004).

  • Tablet Technology in Pharma : Triglycerides of higher aliphatic acids, including stearic acid derivatives, have been investigated for their role in improving the flow properties of pharmaceutical granulates and reducing die friction in tablet production (Vitková & Chalabala, 1998).

Mechanism of Action

All eukaryotic organisms and even a few prokaryotes are able to synthesize triacylglycerols . The lipid serves as a store of fatty acids for energy, which can be released rapidly on demand, and as a reserve of fatty acids for structural purposes or as precursors for lipid mediators .

Safety and Hazards

Triglycerol stearate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is considerable pharmaceutical interest in drugs that affect triacylglycerol biosynthesis and metabolism . An excessive accumulation in human adipose tissue and other organs results in obesity and other health problems, including insulin resistance, steatohepatitis, and cardiomyopathy .

properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXKOCMUOOWGDP-HCWZZVAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.